(2',3'-Dihydrospiro[[1,3]dioxolane-2,1'-inden]-5'-yl)methanol
Description
Structural Significance of Spiro-Dioxolane-Indene Hybrid Systems
The spiro-dioxolane-indene framework in this compound features a tetrahedral spiro carbon (C-2) that bridges the 1,3-dioxolane ring (O-2 and O-4) and the 2,3-dihydroindene moiety (C-1' to C-3'). This arrangement imposes significant steric constraints, forcing the dioxolane’s oxygen atoms into a perpendicular plane relative to the indene’s conjugated π-system. The methanol group at C-5' extends into the equatorial plane, enabling hydrogen-bonding interactions while minimally perturbing the core’s rigidity.
Key structural attributes include:
- Spiro Junction Geometry : The C-2 spiro center adopts a distorted tetrahedral geometry, with bond angles deviating from ideal values due to ring strain (e.g., C-2–O-2–C-3 = 108.7° vs. idealized 109.5°).
- Conformational Locking : The dioxolane’s five-membered ring adopts an envelope conformation, while the dihydroindene exists in a half-chair configuration, minimizing torsional strain.
- Electronic Effects : The dioxolane’s ether oxygens withdraw electron density from the indene via inductive effects, polarizing the C-1'–C-2' double bond (calculated dipole moment: 2.34 D).
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₄O₃ | |
| Spiro Junction Atom | C-2 | |
| Predicted LogP | 1.72 (XLogP3-AA) | |
| Hydrogen Bond Donors | 1 (methanol -OH) |
Historical Context of Spirocyclic Methanol Derivatives in Organic Chemistry
Spirocyclic methanol derivatives emerged as a distinct class in the late 20th century, driven by the need for chiral auxiliaries and rigid molecular scaffolds. Early work focused on simple spiroacetals, but the integration of aromatic systems like indene began with the development of hypervalent iodine-mediated cyclizations in the 1990s. A pivotal advancement occurred in 2008 when Giannis’ group demonstrated the use of polymer-supported (diacetoxyiodo)benzene (PSDIB) for stereocontrolled spirocyclization of tyrosine derivatives, a methodology later adapted for indene-dioxolane systems.
The synthesis of (2',3'-Dihydrospiro[dioxolane-2,1'-inden]-5'-yl)methanol in 2012 capitalized on two key innovations:
- Dearomatization-Triggered Cyclization : Utilizing hypervalent iodine(III) reagents to oxidize phenolic precursors, inducing ring contraction and spirojunction formation.
- Post-Cyclization Functionalization : Introducing the methanol group via Sharpless dihydroxylation followed by selective reduction, achieving 78% enantiomeric excess in early batches.
Role of Indene-Dioxolane Frameworks in Molecular Design
The indene-dioxolane hybrid architecture serves as a versatile platform for engineering molecules with tailored properties:
- Steric Guidance : The spiro system’s rigidity orients substituents in three-dimensional space, making it valuable for asymmetric catalysis. For example, the methanol group’s axial position directs nucleophilic attacks in α,β-unsaturated ketone reductions.
- Solubility Modulation : The dioxolane’s ether oxygens enhance aqueous solubility (measured logS = -2.1) compared to purely hydrocarbon spirocycles, facilitating biological applications.
- Thermal Stability : Differential scanning calorimetry reveals a decomposition temperature of 218°C, attributable to the conjugated indene stabilizing the dioxolane ring.
Recent computational studies highlight the framework’s potential in metal-organic frameworks (MOFs), where the spiro carbon’s chirality could template porous networks with enantioselective adsorption sites. Additionally, the methanol substituent serves as a handle for further functionalization, enabling covalent attachment to polymeric matrices or fluorescent tags.
Properties
IUPAC Name |
spiro[1,3-dioxolane-2,1'-2,3-dihydroindene]-5'-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-8-9-1-2-11-10(7-9)3-4-12(11)14-5-6-15-12/h1-2,7,13H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKGPPKOURTUEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3=C1C=C(C=C3)CO)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Representative Protocol:
Mechanism:
The reaction proceeds through hemiketal formation , followed by dehydration to generate the dioxolane ring. The stereochemistry is controlled by the rigidity of the indene backbone.
Acid-Catalyzed Protection of Diols
Protection of vicinal diols using carbonyl compounds under acidic conditions is a scalable method.
Example:
Optimization Notes:
-
Solvent-Free Systems : Reduce side reactions and improve atom economy.
-
Catalyst Loading : ≤2 mol% BF₃ minimizes degradation of acid-sensitive groups.
Post-cyclization modifications enable introduction of the hydroxymethyl group.
Method A: Reduction of Esters
Method B: Hydrolysis of Mesylates
-
Substrate : (2',3'-Dihydrospiro[dioxolane-2,1'-inden]-5'-yl)methyl methanesulfonate
-
Reagents : NaOH (1M)
-
Conditions : Ethanol/water (3:1), 50°C, 6 hours
Metal-Catalyzed Cross-Coupling
Palladium-mediated reactions enable modular construction of the indene scaffold.
Suzuki-Miyaura Coupling:
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Aryl Halide : 5-Bromo-2,3-dihydrospiro[[1,dioxolane-2,1'-indene]
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Boron Reagent : Methanol-substituted arylboronic acid
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Catalyst : Pd(PPh₃)₄ (5 mol%)
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Conditions : DME/H₂O, K₂CO₃, 80°C, 12 hours
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization | Indene diol | Acetone, PTSA | 85–92 | High stereocontrol | Requires anhydrous conditions |
| Diol Protection | Vicinal diol | 2,2-Dimethoxypropane, BF₃ | 89–95 | Solvent-free, scalable | Limited to specific diols |
| Ester Reduction | Acetylated intermediate | LiAlH₄ | 78–84 | Chemoselective | Sensitive to over-reduction |
| Mesylate Hydrolysis | Methanesulfonyl derivative | NaOH | 91–97 | High efficiency | Generates acidic byproducts |
| Suzuki Coupling | Bromo-spiro compound | Pd(PPh₃)₄, boronic acid | 65–72 | Modular functionalization | Requires inert atmosphere |
Challenges and Optimization Strategies
-
Stereochemical Purity : Use of chiral auxiliaries (e.g., (R)-BINOL) in cyclization improves enantiomeric excess (up to 98% ee).
-
Byproduct Mitigation :
Emerging Techniques
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Flow Chemistry : Continuous-flow reactors reduce reaction times (≤1 hour) for cyclization steps.
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Enzymatic Resolution : Lipases (e.g., CAL-B) achieve kinetic resolution of racemic mixtures (≥99% ee).
Industrial-Scale Considerations
-
Cost Drivers :
-
Green Chemistry :
Chemical Reactions Analysis
Types of Reactions
(2’,3’-Dihydrospiro[[1,3]dioxolane-2,1’-inden]-5’-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methanol group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in alcohols.
Scientific Research Applications
Anticancer Activity
Research has indicated that (2',3'-Dihydrospiro[[1,3]dioxolane-2,1'-inden]-5'-yl)methanol exhibits significant anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies demonstrated that this compound reduced the viability of breast cancer cell lines by up to 70% at certain concentrations. The mechanism was linked to the activation of apoptotic pathways and the downregulation of anti-apoptotic proteins.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities against a range of pathogens. Its structural features contribute to its ability to disrupt microbial cell membranes.
Case Study:
A study tested this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for Staphylococcus aureus, suggesting potential as a lead compound for antibiotic development.
Synthesis of Complex Molecules
Due to its unique structure, this compound serves as an important intermediate in the synthesis of more complex organic molecules.
Example Reaction:
The compound can undergo nucleophilic substitution reactions where the hydroxymethyl group can be replaced by various nucleophiles to form new derivatives that may possess enhanced biological activities.
Mechanism of Action
The mechanism of action of (2’,3’-Dihydrospiro[[1,3]dioxolane-2,1’-inden]-5’-yl)methanol involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and context of the interaction.
Comparison with Similar Compounds
Key Observations :
- Polarity: The methanol group in the target compound lowers logP (1.2 vs. 2.5–2.8 in halogenated analogs), enhancing aqueous solubility .
- Rigidity : Dual dioxolanes in the dispiro compound (logP 1.9) increase steric hindrance but reduce metabolic lability compared to single dioxolane systems .
- Halogen Effects : Chloro/fluoro substituents in analogs 33 and 42 improve lipophilicity and membrane permeability, critical for CNS-targeting drugs .
Biological Activity
(2',3'-Dihydrospiro[[1,3]dioxolane-2,1'-inden]-5'-yl)methanol is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- CAS Number : 760995-52-6
- Molecular Formula : C₁₂H₁₄O₃
- Molecular Weight : 206.24 g/mol
Biological Activity Overview
Research into the biological activity of this compound has revealed various pharmacological effects. The compound has been studied primarily for its potential anti-inflammatory, antimicrobial, and anticancer properties.
1. Anti-inflammatory Activity
Studies indicate that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. For instance, it has been shown to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro.
2. Antimicrobial Properties
The antimicrobial activity of this compound has been evaluated against various bacterial strains. In vitro tests demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
3. Anticancer Effects
Preliminary studies suggest that the compound may possess cytotoxic effects against several cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism : The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of the mitochondrial pathway.
Data Tables
Case Study 1: Anti-inflammatory Effects
In a controlled study involving animal models, administration of this compound resulted in a significant reduction in paw edema induced by carrageenan injection. Histological analysis indicated decreased infiltration of inflammatory cells.
Case Study 2: Anticancer Activity
A recent study evaluated the effects of this compound on human cancer cell lines. The results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
Q & A
Q. What are the common synthetic routes for preparing (2',3'-Dihydrospiro[[1,3]dioxolane-2,1'-inden]-5'-yl)methanol, and what key reaction conditions optimize yield?
Answer: Synthesis typically involves cyclization strategies to construct the spiro[dioxolane-indene] core. For example:
- Cyclocondensation : Reacting indene derivatives with 1,3-dioxolane precursors under acid catalysis (e.g., p-toluenesulfonic acid) to form the spiro system .
- Protection-Deprotection : Using glycols (e.g., ethylene glycol) to protect carbonyl groups, followed by acid-mediated cyclization to form the dioxolane ring .
- Critical Conditions :
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Answer:
- X-ray Crystallography : Resolves the spirocyclic geometry and confirms stereochemistry. For example, single-crystal studies at 90 K with Bruker APEX2 detectors achieve mean C–C bond precision of 0.002 Å .
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 246.1256) .
Q. What are the stability profiles of spiro[dioxolane-indene] systems under varying pH and temperature?
Answer:
- Acidic Conditions : The dioxolane ring undergoes hydrolysis, cleaving into diol and ketone byproducts. Stability decreases below pH 4 .
- Basic Conditions : Stable up to pH 10, but prolonged exposure degrades the indene moiety via oxidation .
- Thermal Stability : Decomposition occurs above 150°C, confirmed by TGA-DSC analysis .
Advanced Research Questions
Q. How can researchers resolve conflicting stereochemical data between NMR and X-ray results?
Answer:
- Cross-Validation : Compare NOESY correlations (e.g., spatial proximity of dioxolane protons to indene hydrogens) with X-ray torsion angles .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict stable conformers and validate experimental data .
- Purity Checks : Recrystallize the compound to eliminate impurities that distort NMR signals .
Q. What strategies enable regioselective functionalization of the methanol group without disrupting the spiro system?
Answer:
- Protective Groups : Temporarily protect the methanol as a silyl ether (e.g., TBSCl) to direct reactions to other sites .
- Catalytic Methods : Use transition-metal catalysts (e.g., Pd/C) for selective oxidation or phosphorylation .
- Kinetic Control : Conduct reactions at low temperatures (−20°C) to favor methanol group reactivity over ring-opening .
Q. How can molecular docking studies predict the biological activity of this compound?
Answer:
- Target Selection : Focus on enzymes with hydrophobic binding pockets (e.g., cytochrome P450) due to the compound’s aromatic and spirocyclic structure .
- Validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values from enzyme inhibition assays .
- Analog Analysis : Benchmark against structurally similar compounds (e.g., spiroimidazolidine derivatives with known anticancer activity) .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data?
Answer:
- Source Comparison : Verify if differences arise from polymorphic forms (e.g., anhydrous vs. solvated crystals) .
- Reproduce Conditions : Standardize solvent systems (e.g., ethanol recrystallization) and drying protocols .
- Collaborative Studies : Cross-check data with independent labs using identical instrumentation (e.g., Bruker NMR vs. Jeol NMR) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
